molecular formula C19H12F3N3O2 B4372635 methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B4372635
M. Wt: 371.3 g/mol
InChI Key: IHTNEXQLIOGJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of acyclic reagents and efficient catalytic processes to achieve high yields. The reactions are optimized for large-scale production, ensuring that the compound can be synthesized in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as sedative and anxiolytic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities .

Uniqueness

Methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2/c1-27-18(26)14-10-23-25-16(19(20,21)22)9-15(24-17(14)25)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTNEXQLIOGJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 6
methyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.